molecular formula C28H25N5 B297139 2,9-dimethyl-5-[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]-3,5-dihydropyrazolo[1,5-c]quinazoline

2,9-dimethyl-5-[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]-3,5-dihydropyrazolo[1,5-c]quinazoline

Numéro de catalogue: B297139
Poids moléculaire: 431.5 g/mol
Clé InChI: OIUAPLRSKNYLEP-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2,9-dimethyl-5-[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]-3,5-dihydropyrazolo[1,5-c]quinazoline, also known as DMQX, is a potent non-competitive antagonist of the ionotropic glutamate receptors. It was first synthesized in the 1990s and has since been widely used in scientific research.

Mécanisme D'action

2,9-dimethyl-5-[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]-3,5-dihydropyrazolo[1,5-c]quinazoline acts as a non-competitive antagonist of the ionotropic glutamate receptors, specifically the AMPA and kainate receptors. It binds to a site on the receptor that is distinct from the glutamate binding site and prevents the influx of calcium ions into the cell. This results in a decrease in the excitatory effects of glutamate on neurons.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been found to reduce the severity and frequency of seizures in animal models of epilepsy. It has also been shown to reduce the development of tolerance to opioids in animal models of addiction. This compound has been found to have minimal effects on other neurotransmitter systems, making it a useful tool for studying the role of glutamate in various physiological processes.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of 2,9-dimethyl-5-[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]-3,5-dihydropyrazolo[1,5-c]quinazoline is its high potency and selectivity for the AMPA and kainate receptors. This allows for precise manipulation of glutamate receptor activity in experiments. However, this compound has a relatively short half-life in vivo, which can make it difficult to maintain stable levels of receptor blockade over long periods of time. Additionally, this compound has a relatively low solubility in water, which can make it difficult to administer in certain experimental paradigms.

Orientations Futures

There are several potential future directions for research involving 2,9-dimethyl-5-[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]-3,5-dihydropyrazolo[1,5-c]quinazoline. One area of interest is the development of new drugs that target glutamate receptors, particularly for the treatment of epilepsy and addiction. Another potential area of research is the study of the role of glutamate receptors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Finally, there is ongoing research into the development of new compounds that are more potent and selective than this compound for use in scientific research.

Méthodes De Synthèse

2,9-dimethyl-5-[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]-3,5-dihydropyrazolo[1,5-c]quinazoline can be synthesized through a multi-step process involving the reaction of 2,3-dimethylpyrazine with 4-methylbenzaldehyde, followed by the addition of phenylhydrazine and subsequent cyclization with 2,4,5-trimethylpyridine. The final product is purified through column chromatography.

Applications De Recherche Scientifique

2,9-dimethyl-5-[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]-3,5-dihydropyrazolo[1,5-c]quinazoline has been extensively used in scientific research to study the role of glutamate receptors in various physiological and pathological processes. It has been found to be particularly useful in the study of epilepsy, as it blocks the excitatory effects of glutamate on neurons. This compound has also been used in the study of pain and addiction, as well as in the development of new drugs targeting glutamate receptors.

Propriétés

Formule moléculaire

C28H25N5

Poids moléculaire

431.5 g/mol

Nom IUPAC

2,9-dimethyl-5-[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]-3,5-dihydropyrazolo[1,5-c]quinazoline

InChI

InChI=1S/C28H25N5/c1-18-9-12-21(13-10-18)27-24(17-32(31-27)22-7-5-4-6-8-22)28-29-25-14-11-19(2)15-23(25)26-16-20(3)30-33(26)28/h4-17,28,30H,1-3H3

Clé InChI

OIUAPLRSKNYLEP-UHFFFAOYSA-N

SMILES isomérique

CC1=CC=C(C=C1)C2=NN(C=C2C3N=C4C=CC(=CC4=C5N3NC(=C5)C)C)C6=CC=CC=C6

SMILES

CC1=CC=C(C=C1)C2=NN(C=C2C3N=C4C=CC(=CC4=C5N3NC(=C5)C)C)C6=CC=CC=C6

SMILES canonique

CC1=CC=C(C=C1)C2=NN(C=C2C3N=C4C=CC(=CC4=C5N3NC(=C5)C)C)C6=CC=CC=C6

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.